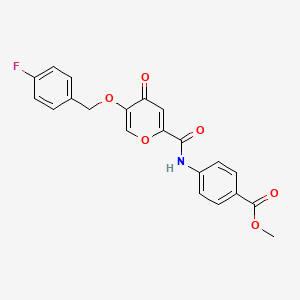

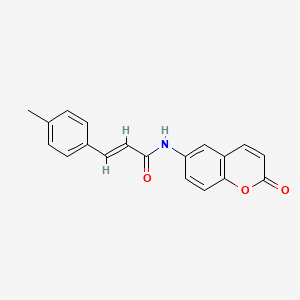

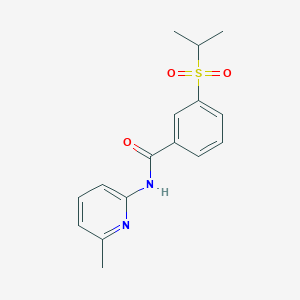

methyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "methyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate" involves multiple steps, including substitution reactions, cyclization, and functional group transformations. For example, Huang et al. (2021) detailed the synthesis of similar boric acid ester intermediates through a series of substitution reactions, confirmed by FTIR, NMR spectroscopy, and mass spectrometry (Huang et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, revealing intricate details such as hydrogen bonding patterns and molecular conformation. For instance, the work by Portilla et al. (2007) on isomeric reaction products showcased hydrogen-bonded structures in methyl-substituted benzoates (Portilla et al., 2007).

Chemical Reactions and Properties

Compounds with similar structures to "this compound" participate in various chemical reactions, including Michael-Wittig reactions and nucleophilic displacement reactions, which significantly impact their chemical properties and potential applications. Moorhoff (1997) explored the Michael-Wittig reactions of methyl-substituted 2H-pyran-5-carboxylates, leading to highly functionalized cyclohexenonedicarboxylates (Moorhoff, 1997).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of compounds structurally similar to "this compound," have been characterized in detail. These properties are crucial for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with various reagents, are essential for the compound's application in synthesis and material science. Studies like those conducted by Bacchi et al. (2004) on the oxidative Pd-catalysed cyclization/alkoxycarbonylation of alkynylbenzyl alcohols demonstrate the compound's versatility and potential for generating structurally diverse heterocycles (Bacchi et al., 2004).

Wissenschaftliche Forschungsanwendungen

Tandem SN2-SNAr Reaction in Heterocyclic Chemistry

Methyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate is relevant in the field of heterocyclic chemistry, particularly in tandem SN2-SNAr reactions. A study demonstrated the formation of highly functionalized 4H-1-benzopyrans, which are key structures in medicinal chemistry, through a tandem SN2-SNAr reaction involving active methylene compounds (Bunce, Rogers, Nago, & Bryant, 2008).

Synthesis of Fluorocontaining Pyrazolo Derivatives

In another study, fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines were synthesized, showcasing the versatility of fluorocontaining compounds in medicinal chemistry. These derivatives include fluorocontaining substituted amides of 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid (Eleev, Kutkin, & Zhidkov, 2015).

Role in Modulating Orexin Receptor Mechanisms

The compound's structural features are similar to those used in studying the role of Orexin-1 receptor mechanisms in compulsive food consumption. For instance, compounds like SB-649868, which share a similar molecular framework, have been evaluated for their potential in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Antiviral and Cytostatic Activities

Compounds structurally related to this compound have been studied for their antiviral and cytostatic activities in cell culture. These include various nucleoside and nucleotide derivatives tested against a spectrum of viruses and cancer cells (Petrie et al., 1986).

Hydrogen-Bonded Molecular Structures

Studies have also been conducted on isomeric reaction products similar in structure to this compound, examining their hydrogen-bonded sheets and chains in molecular structures (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Discovery of GPR39 Agonists

Research identifying kinase inhibitors as novel GPR39 agonists highlighted the importance of such compounds in modulating G protein-coupled receptors, which are crucial in various physiological processes (Sato, Huang, Kroeze, & Roth, 2016).

Neuropeptide S Antagonist Activity

The compound's chemical framework is akin to that of 7-substituted 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones, which were synthesized and tested for Neuropeptide S antagonist activity, demonstrating its relevance in neurochemical research (Zhang, Gilmour, Navarro, & Runyon, 2008).

Metabolism and Disposition Studies in HIV Research

Compounds structurally related have been utilized in studies of metabolism and disposition of HIV integrase inhibitors, highlighting their importance in the development of antiviral drugs (Monteagudo et al., 2007).

Wirkmechanismus

Eigenschaften

IUPAC Name |

methyl 4-[[5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FNO6/c1-27-21(26)14-4-8-16(9-5-14)23-20(25)18-10-17(24)19(12-29-18)28-11-13-2-6-15(22)7-3-13/h2-10,12H,11H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUYHWDSYQJXPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate](/img/structure/B2480571.png)

![6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde](/img/structure/B2480577.png)

![Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2480587.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2480588.png)

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2480593.png)